molecular formula C21H18N4OS2 B2785340 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 765921-43-5

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2785340
CAS RN: 765921-43-5
M. Wt: 406.52
InChI Key: BAIHRDCQHMBXOK-UHFFFAOYSA-N
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Description

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves the inhibition of various cellular processes, including DNA replication, protein synthesis, and cell division. This compound has been shown to target specific enzymes and proteins involved in these processes, leading to the inhibition of cancer cell growth and the prevention of bacterial and fungal infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide vary depending on the specific application and dosage used. In cancer research, this compound has been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. In infectious diseases, it has been studied for its antibacterial and antifungal properties, which may be due to its ability to inhibit protein synthesis and cell division. In neurological disorders, it has been investigated for its potential as a neuroprotective agent, which may be due to its ability to prevent oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in lab experiments include its potential as a versatile compound with various applications in cancer research, infectious diseases, and neurological disorders. Additionally, its synthesis method is relatively straightforward, and it is readily available for purchase from chemical suppliers. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and efficacy.

Future Directions

There are many potential future directions for the study of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide. One direction is the investigation of its potential as a treatment for specific types of cancer, such as breast cancer or lung cancer. Another direction is the exploration of its potential as a treatment for bacterial and fungal infections that are resistant to current antibiotics. Additionally, further studies could investigate its potential as a neuroprotective agent for the treatment of neurological disorders, such as Alzheimer's disease or Parkinson's disease.

Synthesis Methods

The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves the reaction of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetic acid with 4-methyl-2-thiazolamine. The reaction is carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography.

Scientific Research Applications

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In infectious diseases, it has been studied for its antibacterial and antifungal properties. In neurological disorders, it has been investigated for its potential as a neuroprotective agent.

properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-15-13-27-20(23-15)24-19(26)14-28-21-22-12-18(16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIHRDCQHMBXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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